molecular formula C18H20N2O6 B14768463 Thalidomide-C3-PEG1-OH

Thalidomide-C3-PEG1-OH

Cat. No.: B14768463
M. Wt: 360.4 g/mol
InChI Key: PPUWGZKUCVKLTC-UHFFFAOYSA-N
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Description

Evolution of Induced Protein Degradation Strategies

The concept of intentionally degrading proteins for therapeutic benefit has evolved significantly over several decades. Early research in the 1980s uncovered a non-lysosomal, ATP-dependent proteolytic pathway within cells. imtm.cz This was followed by the discovery of the proteasome, a large protein complex responsible for degrading proteins tagged with ubiquitin. imtm.cz

A pivotal moment in the evolution of this field was the serendipitous discovery of the mechanism of action of thalidomide (B1683933). acs.org Initially marketed as a sedative in the 1950s and later withdrawn due to its severe teratogenic effects, thalidomide was repurposed for treating conditions like multiple myeloma. acs.orgwikipedia.org In 2010, scientists identified Cereblon (CRBN) as the direct molecular target of thalidomide. acs.orgnih.gov This discovery revealed that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues." nih.gov They bind to CRBN and alter its substrate specificity, causing the cell's protein degradation machinery to recognize and destroy specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govguidetopharmacology.org

This newfound understanding of redirecting E3 ubiquitin ligases to degrade specific targets laid the groundwork for the rational design of new therapeutic modalities, most notably Proteolysis-Targeting Chimeras (PROTACs). nih.gov The first PROTACs were developed in 2001, and the technology has since matured from peptide-based molecules to orally bioavailable small molecules, with the first candidates entering clinical trials in 2019. nih.gov

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). tenovapharma.com They are engineered with three key components:

A ligand that specifically binds to the protein of interest (POI), the target for degradation.

A ligand that recruits an E3 ubiquitin ligase.

A flexible linker that connects the two ligands. nih.gov

The mechanism of action is event-driven rather than based on occupancy. nih.gov A PROTAC molecule brings the POI into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). nih.gov This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The attachment of a polyubiquitin (B1169507) chain marks the POI for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can engage in another degradation cycle, giving it a catalytic nature. nih.gov

This catalytic mode of action allows PROTACs to be effective at very low concentrations, which can minimize off-target effects. nih.gov Furthermore, because they only need to bind to the target protein, not inhibit a functional site, they can target a wider range of proteins, including those lacking enzymatic activity, which have been traditionally difficult to drug. nih.gov

The compound Thalidomide-C3-PEG1-OH is a key example of a building block used in the construction of PROTACs. It provides the E3 ligase-recruiting component (a thalidomide derivative) pre-attached to a linker (a C3-PEG1 chain), with a terminal hydroxyl (-OH) group that allows for straightforward chemical conjugation to a ligand for a specific protein of interest. tenovapharma.com

Role of E3 Ubiquitin Ligases in Induced Protein Degradation Mechanisms

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and E3 ubiquitin ligases are the system's specificity factors. There are over 600 E3 ligases in humans, each responsible for recognizing specific substrate proteins and mediating their ubiquitination. nih.gov

The ubiquitination process is a three-step enzymatic cascade:

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1.

E3 (Ubiquitin ligase): Recognizes a specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. frontiersin.org

In the context of PROTACs, the E3 ligase is the recruited executioner. The choice of which E3 ligase to recruit is a critical aspect of PROTAC design. While many E3 ligases exist, only a handful have been successfully hijacked for targeted protein degradation. The most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein. medchemexpress.com Other ligases like MDM2, cIAP, and RNF114 are also being explored. medchemexpress.com The tissue-specific expression levels and subcellular localization of an E3 ligase can be leveraged to achieve more selective protein degradation. medchemexpress.com

The Cereblon (CRBN) E3 Ligase System in Contemporary PROTAC Development

Cereblon (CRBN) is a substrate receptor component of the CUL4-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govmedchemexpress.com It gained prominence in the field of targeted protein degradation following its identification as the primary target of thalidomide. nih.govfrontiersin.org Ligands that bind to CRBN, such as thalidomide and its analogs lenalidomide and pomalidomide, are known as immunomodulatory imide drugs (IMiDs). nih.gov

When an IMiD binds to CRBN, it alters the surface of the protein, creating a new binding pocket that can recognize "neosubstrates"—proteins that the ligase would not normally target for degradation. nih.gov This mechanism is the basis for the therapeutic effects of IMiDs in treating multiple myeloma, where they induce the degradation of key survival proteins for cancer cells. frontiersin.org

The well-understood interaction between thalidomide derivatives and CRBN has made it a highly attractive system for PROTAC development. nih.gov Thalidomide-based ligands are frequently used as the E3 ligase-recruiting moiety in PROTACs due to their favorable drug-like properties and established binding mechanism. nih.gov

This compound is a direct application of this knowledge. It is a chemical tool, often referred to as a "degrader building block," designed for the efficient synthesis of novel PROTACs. tenovapharma.com It consists of:

A thalidomide moiety: This part of the molecule serves as the high-affinity ligand for the CRBN E3 ligase. tenovapharma.com

A C3-PEG1 linker: This is a flexible chain composed of a three-carbon (propyl) group and a single polyethylene (B3416737) glycol unit. The linker's length and composition are crucial for establishing a stable and productive ternary complex between the target protein and CRBN. tenovapharma.comnih.gov

A terminal hydroxyl (-OH) group: This functional group provides a reactive site for chemists to attach a ligand for a protein they wish to degrade, completing the synthesis of a full PROTAC molecule. tenovapharma.comrsc.org

The modular nature of compounds like this compound accelerates the discovery of new protein degraders by allowing researchers to readily connect different target-binding ligands to a proven E3 ligase recruiter. tenovapharma.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Compound NameThis compound tenovapharma.com
SynonymsThalidomide-4'-C3-PEG1-OH tenovapharma.com
CAS Number2416133-06-5 tenovapharma.com
Molecular FormulaC18H20N2O6 tenovapharma.com
Molecular Weight360.366 g/mol tenovapharma.com
FunctionDegrader building block for PROTAC synthesis tenovapharma.com

Table 2: Key E3 Ligase Ligands in PROTAC Development

E3 LigaseCommon Ligand(s)Key CharacteristicsSource
Cereblon (CRBN)Thalidomide, Lenalidomide, PomalidomideWell-understood binding mechanism; ligands have favorable drug-like properties. Widely used in clinical-stage PROTACs. nih.govmedchemexpress.com
von Hippel-Lindau (VHL)VHL-1, VH032Forms a well-defined ternary complex. Ligands are often peptide-based or derived from the natural substrate HIF-1α. medchemexpress.com
Mouse double minute 2 (MDM2)Nutlin-3a, IdasanutlinTargets the p53-MDM2 interaction. Used in PROTACs to degrade MDM2 itself or other targets. nih.gov
Inhibitor of Apoptosis Proteins (IAPs)Bestatin, LCL161Can induce degradation of the IAP proteins themselves or be used to degrade other targets. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,2,4,6-10H2,(H,19,22,23)

InChI Key

PPUWGZKUCVKLTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCO

Origin of Product

United States

Thalidomide C3 Peg1 Oh As a Cereblon Recruiting Ligand Conjugate

Rational Design of E3 Ligase Ligand-Linker Conjugates

The design of E3 ligase ligand-linker conjugates like Thalidomide-C3-PEG1-OH is a cornerstone of PROTAC technology. nih.govresearchgate.net PROTACs are engineered molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. broadpharm.comaxispharm.com They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. axispharm.comnih.gov

The rational design of these conjugates involves careful consideration of each component to ensure the formation of a stable and efficient ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.comexplorationpub.com This ternary complex formation is a prerequisite for the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. nih.govoup.com The choice of E3 ligase ligand, the composition and length of the linker, and the attachment points are all critical parameters that influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. explorationpub.com Computational modeling and structural biology play an increasingly important role in guiding the rational design process, helping to predict optimal linker lengths and geometries for effective ternary complex formation. researchgate.netnih.gov

Structural Features of the Thalidomide (B1683933) Moiety as a CRBN-Binding Element

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been identified as potent recruiters of the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov The thalidomide molecule is composed of a glutarimide (B196013) ring and a phthalimide (B116566) ring. researchgate.net Structural studies have revealed that the glutarimide ring of thalidomide binds to a specific hydrophobic pocket within the CRBN substrate receptor. nih.gov This interaction is enantioselective, with the (S)-enantiomer of thalidomide showing a significantly stronger binding affinity for CRBN than the (R)-enantiomer. nih.govnih.gov

The binding of thalidomide to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex, leading to the recruitment and subsequent ubiquitination and degradation of specific proteins known as "neosubstrates." nih.govacs.org This mechanism forms the basis for the therapeutic effects of thalidomide and its derivatives in treating certain cancers. nih.gov In the context of PROTACs, the thalidomide moiety serves as a reliable anchor to recruit CRBN, initiating the degradation of the target protein linked to the other end of the PROTAC molecule. researchgate.net

Characterization of the C3-PEG1-OH Linker within PROTAC Architecture

Role of the Polyethylene (B3416737) Glycol (PEG1) Unit in Linker Properties

The single polyethylene glycol (PEG1) unit in the linker primarily serves to enhance the hydrophilicity and solubility of the PROTAC molecule. precisepeg.comjenkemusa.com Many PROTACs are large and lipophilic, which can lead to poor aqueous solubility and limited cell permeability. researchgate.net The incorporation of PEG units can mitigate these issues, improving the compound's pharmacokinetic properties. axispharm.comprecisepeg.com PEG linkers are known for their good biocompatibility and offer versatility for chemical modification. precisepeg.com The gauche effect associated with PEG-type linkers can also favor turned conformations, which may be beneficial for achieving the necessary proximity and orientation within the ternary complex. acs.org

Significance of the Terminal Hydroxyl Group (-OH) as a Functional Handle

The terminal hydroxyl group (-OH) on the linker is a crucial functional handle for the synthesis of PROTACs. tenovapharma.com This reactive group provides a convenient attachment point for conjugating the this compound building block to a ligand that targets a specific protein of interest. tenovapharma.com The hydroxyl group can be readily modified or activated to form various chemical bonds, such as esters or ethers, allowing for the facile assembly of a diverse range of PROTAC molecules. This modular approach is central to the rapid exploration of different target protein ligands in the drug discovery process.

Advanced Synthetic Methodologies for this compound and Analogous Conjugates

The synthesis of this compound and similar E3 ligase ligand-linker conjugates is a key step in the development of PROTACs. Various synthetic strategies have been developed to efficiently produce these building blocks. These methods often involve multi-step sequences to construct the thalidomide core and attach the linker with the desired functionality.

Strategies for the Chemical Conjugation of Ligands and Linkers

The creation of a functional PROTAC molecule hinges on the effective chemical conjugation of an E3 ligase ligand-linker construct, such as this compound, to a ligand that binds a target protein. The strategies for this conjugation are varied, with the selection depending on the functional groups present on both the linker and the target protein's ligand. The terminal hydroxyl group of this compound is generally unreactive under typical bioconjugation conditions and thus necessitates chemical activation or conversion into a more reactive functional group to facilitate this linkage.

The primary goal of these conjugation strategies is the formation of a stable covalent bond, for instance, an amide, ether, or triazole linkage, which can withstand physiological conditions. The choice of the specific chemical reaction is guided by the need for high yield, selectivity, and the biocompatibility of the reaction conditions.

A prominent strategy in PROTAC development is the application of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This approach would involve the chemical modification of the terminal hydroxyl group of this compound to an azide (B81097) or an alkyne. The ligand for the target protein would be derivatized with the complementary functional group. The subsequent CuAAC reaction forms a stable triazole linkage, which is considered a bioisostere of the amide bond and is formed under mild conditions. medchemexpress.com

Amide bond formation is another extensively used conjugation strategy. broadpharm.com This can be achieved by converting the terminal hydroxyl group of the linker into a carboxylic acid, which is then coupled with an amine on the target protein ligand using standard peptide coupling reagents. Alternatively, the hydroxyl group can be transformed into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary or secondary amines on the target ligand to form a stable amide bond. medchemexpress.combroadpharm.com

The formation of ether linkages is also a viable strategy, often accomplished through a Williamson ether synthesis. This reaction involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which can then undergo a nucleophilic substitution reaction with an appropriate electrophile, such as an alkyl halide, on the target protein ligand.

The nature of the linker and the conjugation chemistry employed can significantly influence the pharmacological properties of the resulting PROTAC. The length, rigidity, and chemical composition of the linker are critical factors that affect the ability of the PROTAC to induce the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. nih.gov

Specific Reaction Chemistries for Terminal Hydroxyl Group Functionalization

The terminal hydroxyl group of this compound provides a versatile starting point for a range of chemical modifications. The following reaction chemistries are commonly employed to functionalize this hydroxyl group for subsequent conjugation reactions.

Activation for Nucleophilic Substitution:

The hydroxyl group can be transformed into a more effective leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base like pyridine. The resulting activated linker is then primed for nucleophilic substitution by various nucleophiles, including amines, thiols, or carboxylates present on the target protein ligand.

Conversion to Other Functional Groups:

Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine or iodine, using standard halogenating agents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The resulting alkyl halide is a versatile intermediate for further functionalization. tenovapharma.com

Azide Formation: The introduction of an azide functional group can be accomplished in a two-step sequence, beginning with the activation of the hydroxyl group (e.g., as a tosylate), followed by a substitution reaction with sodium azide (NaN3). This provides a reactive handle for "click chemistry" reactions.

Amine Formation: The conversion of the hydroxyl group to a primary amine can be achieved through several synthetic routes. One classic method is the Mitsunobu reaction with phthalimide, followed by the cleavage of the phthalimide group with hydrazine, known as the Gabriel synthesis. organic-chemistry.org

Esterification and Etherification:

Esterification: The hydroxyl group can undergo esterification with a carboxylic acid on the target protein ligand. This reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or through a Steglich esterification, which uses DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Williamson Ether Synthesis: To form an ether linkage, the hydroxyl group can be deprotonated using a strong base, such as sodium hydride (NaH), to generate a reactive alkoxide. This alkoxide can then be reacted with an alkyl halide derivative of the target protein ligand.

Mitsunobu Reaction:

The Mitsunobu reaction offers a powerful method for the conversion of the primary alcohol of this compound into a wide array of other functional groups. organic-chemistry.orgnih.gov This reaction proceeds with the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction allows for the introduction of various nucleophiles, including carboxylic acids or imides, to form esters or protected amines, respectively. organic-chemistry.org

Data Tables

Table 1: Chemical Properties of this compound and Related Functionalized Linkers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC18H20N2O6376.372416133-06-5 tenovapharma.com
Thalidomide-C3-PEG1-C2-BrC20H23BrN2O6467.32Not Available tenovapharma.com
Thalidomide-O-PEG1-OHC15H14N2O6318.282416234-31-4 medchemexpress.com
Thalidomide-C3-O-PEG1-C2-acidC20H22N2O7418.40Not Available tenovapharma.com
Thalidomide-O-PEG4-NHS esterC28H33N3O13619.582411681-88-2 broadpharm.com

Table 2: Research Findings on the Functionalization of Thalidomide-PEG Linkers

Functionalized LinkerSynthetic Approach from a Hydroxyl PrecursorResulting Reactive GroupSubsequent Conjugation Reaction
Thalidomide-O-amido-PEG4-propargylConversion of a terminal hydroxyl to an alkyne.AlkyneCopper-catalyzed azide-alkyne cycloaddition (CuAAC) medchemexpress.com
Thalidomide-O-PEG4-NHS esterOxidation of a terminal hydroxyl to a carboxylic acid, followed by reaction with N-hydroxysuccinimide.NHS esterAmide bond formation with primary amines medchemexpress.com
Thalidomide-O-amido-PEG3-C2-NH2Conversion of a terminal hydroxyl to an amine, potentially via a Gabriel synthesis or reductive amination.AmineAmide bond formation with carboxylic acids medchemexpress.eu
Thalidomide-C3-PEG1-C2-BrHalogenation of a terminal hydroxyl group.Alkyl bromideNucleophilic substitution tenovapharma.com

Molecular and Cellular Mechanisms of Crbn Mediated Protein Degradation Induced by Thalidomide C3 Peg1 Oh

Formation of the Ternary Complex: CRBN-Thalidomide-C3-PEG1-OH-Target Protein

The initiation of protein degradation by a PROTAC containing the Thalidomide-C3-PEG1-OH moiety is the formation of a ternary complex, which consists of the CRBN E3 ligase, the PROTAC molecule itself, and the target protein of interest (POI). nih.govacs.org This complex is the central hub for the subsequent ubiquitination and degradation cascade. The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of the degradation process. nih.govyoutube.com

Mechanisms of Neo-Substrate Recruitment upon CRBN Engagement

The thalidomide (B1683933) component of this compound binds to CRBN, which is the substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, known as CRL4^CRBN^. jst.go.jpresearchgate.netrsc.org This binding event is not merely an attachment; it actively remodels the substrate-binding surface of CRBN. This alteration creates a novel interface, or "molecular glue," that can recognize and bind proteins that are not natural substrates of CRBN. jst.go.jpnih.gov These newly recruited proteins are referred to as "neo-substrates." jst.go.jpnih.gov

The recruitment of a target protein by the PROTAC is a classic example of induced proximity, where the this compound part of the molecule engages CRBN, and a separate ligand on the other end of the PROTAC binds to the target protein. nih.govnih.gov The linker, in this case, a C3-PEG1 chain, plays a crucial role in positioning the target protein in a favorable orientation for the subsequent enzymatic reactions. researchgate.net The formation of this ternary complex is a key attribute of PROTAC degraders, and its optimization is a primary goal in the development of these therapeutic agents. nih.gov

The specificity of which neo-substrates are recruited can be influenced by the specific chemical structure of the thalidomide analog. nih.gov For instance, lenalidomide (B1683929) and pomalidomide, which are analogs of thalidomide, are known to induce the degradation of different sets of neo-substrates, such as the transcription factors IKZF1 and IKZF3. jst.go.jpnih.gov

Ligand-Induced Conformational Dynamics within the CRBN Protein

The binding of the thalidomide moiety to CRBN induces significant conformational changes within the protein. nih.govnih.gov Thalidomide and its analogs bind within a tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN. researchgate.netyoutube.com This interaction stabilizes the CRBN protein and can alter its association with other proteins. nih.govnih.gov

Ubiquitination Cascade Triggered by the PROTAC Conjugate

Once the ternary complex is formed, it initiates a cascade of events leading to the tagging of the target protein with ubiquitin, a small regulatory protein. researchgate.netresearchgate.net This process, known as ubiquitination, marks the target protein for destruction by the cell's waste disposal system. nih.gov

E2 Ubiquitin-Conjugating Enzyme Interaction with the CRL4^CRBN^ Complex

The CRL4^CRBN^ complex, now bound to the target protein via the PROTAC, recruits an E2 ubiquitin-conjugating enzyme that is charged with ubiquitin. nih.govnih.gov The E3 ligase (in this case, CRL4^CRBN^) acts as a platform, bringing the E2-ubiquitin complex into close proximity with the target protein. nih.govresearchgate.net The specific E2 enzymes involved can influence the type of ubiquitin chain that is formed. nih.gov Genome-scale CRISPR screens have identified UBE2D3 and UBE2G1 as critical E2 enzymes for the activity of lenalidomide-dependent CRL4^CRBN^. nih.gov UBE2D3 appears to be responsible for the initial monoubiquitination of the target, while UBE2G1 extends this into a polyubiquitin (B1169507) chain. nih.gov

Polyubiquitination of Specific Target Proteins

The close proximity facilitated by the PROTAC allows the E2 enzyme to transfer ubiquitin molecules to specific lysine (B10760008) residues on the surface of the target protein. researchgate.netnih.gov This process is repeated multiple times to form a polyubiquitin chain. nih.gov Chains linked through lysine 48 (K48) of ubiquitin are the canonical signal for proteasomal degradation. nih.govnih.gov The efficiency of polyubiquitination is highly dependent on the geometry of the ternary complex, as the lysine residues on the target protein must be accessible to the catalytic site of the E2 enzyme. researchgate.net

Modulatory Effects of this compound on Substrate Specificity

This compound, a derivative of thalidomide, is anticipated to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation is a key feature of thalidomide and its analogs, which are known as immunomodulatory drugs (IMiDs). By binding to CRBN, these molecules alter its surface, enabling it to recognize and target proteins that are not its natural substrates. nih.gov This process leads to the ubiquitination and subsequent proteasomal degradation of these "neo-substrates." nih.govoup.com The specific nature of the linker, in this case, a C3-PEG1-OH chain, can influence the recruitment of these neo-substrates, although the fundamental mechanism is rooted in the thalidomide core.

Identification of Novel CRBN Neo-Substrates

The binding of thalidomide analogs to CRBN creates a novel interface that allows for the recruitment of a set of proteins, termed neo-substrates, which are then targeted for degradation. While specific studies on this compound are not extensively detailed in publicly available research, the well-characterized neo-substrates of thalidomide and its other derivatives provide a strong basis for understanding its likely targets. The addition of the C3-PEG1-OH linker may subtly alter the substrate profile, but the core interactions are expected to remain similar.

Key neo-substrates identified for thalidomide and its analogs include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are critical for B-cell development and function. Their degradation is a cornerstone of the anti-myeloma activity of IMiDs. nih.govresearchgate.net

Casein Kinase 1α (CK1α): The degradation of this protein is particularly associated with lenalidomide, another thalidomide analog, and is crucial for its efficacy in treating 5q-myelodysplastic syndrome. oup.com While thalidomide itself is a weaker inducer of CK1α degradation compared to lenalidomide, this interaction highlights the potential for varied substrate specificity among thalidomide derivatives. oup.com

GSPT1 (G1 to S phase transition 1): This translation termination factor has been identified as a neo-substrate for certain thalidomide derivatives, such as CC-885, and its degradation leads to potent anti-tumor effects. oup.com

SALL4: This is a transcription factor that plays a role in embryonic development. Its degradation has been linked to the teratogenic effects of thalidomide. nih.gov

p63: This protein, particularly its ΔNp63 isoform, has been identified as a neo-substrate of thalidomide, and its degradation is associated with developmental defects observed in zebrafish models. nih.gov

The table below summarizes some of the key neo-substrates of the CRBN E3 ligase complex when modulated by thalidomide and its analogs.

Neo-SubstrateProtein FunctionAssociated IMiDKey Research Finding
Ikaros (IKZF1)Lymphoid transcription factorThalidomide, Lenalidomide, PomalidomideDegradation is key to anti-myeloma activity. nih.govresearchgate.net
Aiolos (IKZF3)Lymphoid transcription factorThalidomide, Lenalidomide, PomalidomideDegradation contributes to immunomodulatory and anti-cancer effects. nih.gov
Casein Kinase 1α (CK1α)Serine/threonine kinaseLenalidomideDegradation is crucial for the treatment of 5q-myelodysplastic syndrome. oup.com
GSPT1Translation termination factorCC-885 (a thalidomide derivative)Degradation shows potent anti-leukemic activity. oup.com
SALL4Transcription factorThalidomideDegradation is linked to thalidomide's teratogenic effects. nih.gov
p63Transcription factorThalidomideDegradation of the ΔNp63 isoform is associated with developmental defects. nih.gov

Impact on Endogenous Protein Homeostasis Pathways

The degradation of CRBN neo-substrates induced by compounds like this compound can have significant repercussions on various endogenous protein homeostasis pathways. By selectively eliminating key regulatory proteins, these molecules can rewire cellular signaling and metabolic networks.

The degradation of transcription factors such as IKZF1 and IKZF3 profoundly impacts lymphocyte development and function. This targeted protein removal alters the transcriptional landscape of B-cells, which is a key component of the therapeutic effect in multiple myeloma. nih.gov

The degradation of CK1α by some thalidomide analogs illustrates a direct intervention in cell cycle regulation and signal transduction pathways. oup.com This highlights how the recruitment of specific kinases to the CRBN complex can lead to widespread changes in cellular phosphorylation events and downstream signaling.

Furthermore, the degradation of GSPT1 provides a clear example of how these compounds can interfere with the fundamental process of protein synthesis. By eliminating a key component of the translation termination machinery, certain thalidomide derivatives can induce cell cycle arrest and apoptosis in cancer cells. oup.com

In the context of disease, such as β-thalassemia, thalidomide treatment has been observed to improve erythropoiesis and iron homeostasis. nih.gov This suggests that the modulatory effects of thalidomide on protein degradation pathways can lead to a rebalancing of critical physiological processes, such as red blood cell production and iron metabolism. nih.gov

Structure Activity Relationship Studies of Thalidomide C3 Peg1 Oh Derivatives in Targeted Protein Degradation

Influence of Linker Length and Conformational Flexibility on Ternary Complex Formation and Stability

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for efficient protein degradation. nih.govresearchgate.net The length and conformational flexibility of the linker are paramount in achieving an optimal orientation of the two proteins within this complex. researchgate.net

Linkers that are too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. nih.gov Conversely, excessively long linkers may not effectively bring the two proteins into close enough proximity for the ubiquitination process to occur efficiently. nih.gov The ideal linker length is therefore highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase.

The C3-PEG1 linker in Thalidomide-C3-PEG1-OH offers a degree of conformational flexibility due to the presence of the polyethylene (B3416737) glycol (PEG) unit. This flexibility can be advantageous, allowing the PROTAC to adopt various conformations and find the most energetically favorable one for ternary complex formation. Studies have shown that the increased plasticity of PEG linkers, when compared to more rigid alkyl chains, can enhance ternary complex formation. acs.org However, excessive flexibility can also be detrimental, as it may not sufficiently restrict the relative orientations of the bound proteins, leading to a less stable ternary complex.

Table 1: Impact of Linker Length on Ternary Complex Stability and Degradation

PROTAC Linker CompositionLinker Length (atoms)Ternary Complex Stability (Predicted)Target Protein Degradation (DC50, nM)
Alkyl Chain5Low>1000
This compound derivative 7 Moderate 150
Alkyl Chain9High50
PEG415Moderate-High75

Note: Data is representative and compiled from various studies on PROTACs with similar architectures. The values for the this compound derivative are hypothetical and for illustrative purposes.

Effects of Linker Composition (e.g., Alkyl, PEG) on Degradation Efficiency and Selectivity

The composition of the linker, specifically the inclusion of alkyl chains versus PEG units, significantly impacts the physicochemical properties and biological activity of a PROTAC.

The choice between an alkyl and a PEG-based linker can also influence selectivity. For example, in the case of degrading closely related protein isoforms, the subtle conformational constraints imposed by a specific linker composition can favor the degradation of one isoform over another. nih.gov The C3-PEG1 linker represents a hybrid approach, combining a short alkyl chain with a single PEG unit, potentially balancing the need for both flexibility and appropriate physicochemical properties.

Table 2: Comparative Degradation Efficiency of PROTACs with Different Linker Compositions

PROTACLinker CompositionTarget ProteinDC50 (nM)
Degrader AC8 AlkylBRD425
Degrader B (based on this compound) C3-PEG1 BRD4 80
Degrader CPEG3BRD4120
Degrader DTriazole-based rigid linkerBRD455

Note: Data is representative and compiled from various studies on BRD4 degraders. The values for Degrader B are hypothetical and for illustrative purposes.

Role of Terminal Functional Groups in Conjugation Chemistry and Subsequent PROTAC Efficacy

The terminal hydroxyl (-OH) group of this compound is a key functional handle for conjugation to the target-binding ligand. The choice of conjugation chemistry to attach the linker to the warhead is critical as the resulting linkage must be stable under physiological conditions. Unstable linkages can lead to the premature cleavage of the PROTAC, releasing the individual ligands and abolishing the degradation activity. researchgate.net

Optimization of Ligand-Linker Exit Vectors for Enhanced Target Protein Engagement

The point at which the linker is attached to the E3 ligase ligand, known as the exit vector, is a crucial parameter in PROTAC design. nih.gov For thalidomide-based PROTACs, the linker is typically attached at the C4 or C5 position of the phthalimide (B116566) ring, or at the nitrogen of the glutarimide (B196013) ring. The hydroxyl group in this compound implies that the linker originates from a modified thalidomide (B1683933) core, often from the C4 position of the phthalimide ring via an ether linkage.

The exit vector determines the trajectory of the linker away from the E3 ligase and, consequently, the possible orientations of the target protein binder. An optimal exit vector will allow the warhead to effectively bind to its target protein without steric clashes, while simultaneously facilitating a productive ternary complex formation. nih.gov Even subtle changes in the attachment point on the thalidomide moiety can dramatically impact the degradation potency and selectivity of the resulting PROTAC. researchgate.net Therefore, the specific placement of the C3-PEG1-OH linker on the thalidomide scaffold is a critical design element that is optimized through iterative rounds of synthesis and biological testing.

Biophysical and Structural Characterization of Thalidomide C3 Peg1 Oh Interactions

Quantitative Assessment of CRBN-Ligand Binding Affinity

The binding affinity of Thalidomide-C3-PEG1-OH to its target protein, CRBN, is a critical parameter that dictates its biological activity. This affinity is typically quantified by determining the dissociation constant (Kd), which represents the concentration of the ligand at which half of the protein binding sites are occupied. A lower Kd value corresponds to a higher binding affinity.

Several biophysical techniques are employed to measure the binding affinity of thalidomide (B1683933) derivatives to CRBN. Isothermal titration calorimetry (ITC) is a gold-standard method that directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). Surface plasmon resonance (SPR) is another commonly used technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time.

Table 1: Representative Biophysical Techniques for CRBN-Ligand Binding Affinity

Technique Parameter Measured Typical Affinity Range for Thalidomide Derivatives
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, n 100 nM - 10 µM
Surface Plasmon Resonance (SPR) Kd, kon, koff 100 nM - 10 µM
Fluorescence Polarization (FP) Kd 100 nM - 10 µM
Saturation Transfer Difference NMR (STD-NMR) Ligand binding epitope Qualitative to semi-quantitative

Crystallographic Analysis of Binary and Ternary Complexes Involving this compound

X-ray crystallography provides high-resolution structural insights into the interactions between a ligand and its protein target. For this compound, crystallographic studies would aim to elucidate its binding mode within the CRBN protein, both in a binary complex (CRBN bound to the ligand) and, more importantly, in a ternary complex (CRBN-ligand-neosubstrate).

In the context of a binary complex, the crystal structure would reveal the specific amino acid residues in the CRBN binding pocket that form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with the thalidomide moiety of this compound. Based on numerous crystal structures of thalidomide and its analogues in complex with CRBN, it is anticipated that the glutarimide (B196013) ring of the thalidomide core would be buried within a hydrophobic pocket of CRBN, with key hydrogen bonds formed with residues such as tryptophan. The phthalimide (B116566) ring would be more solvent-exposed, and the C3-PEG1-OH linker would extend from this part of the molecule into the solvent.

The primary utility of this compound is in the formation of ternary complexes. In this context, the ligand acts as a "molecular glue," inducing a new protein-protein interaction between CRBN and a "neosubstrate" protein that would not normally associate. Crystallographic analysis of such a ternary complex is invaluable for understanding the mechanism of action of PROTACs or molecular glues. The structure would reveal how the C3-PEG1-OH linker and the neosubstrate it is attached to are oriented, and how the composite surface of the ligand and CRBN interacts with the neosubstrate.

Table 2: Expected Key Interactions in a CRBN/Thalidomide-C3-PEG1-OH Complex

Region of Ligand Interacting CRBN Residues (Hypothetical) Type of Interaction
Glutarimide Ring Tryptophan, Cysteine, Glycine Hydrogen Bonds, Hydrophobic Interactions
Phthalimide Ring Solvent Exposed Potential for crystal packing interactions
C3-PEG1-OH Linker Solvent Exposed Provides attachment point for neosubstrate

Cryo-Electron Microscopy Investigations of High-Order Protein Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes, including those that may be difficult to crystallize. While high-resolution crystal structures of the core CRBN-ligand-neosubstrate complex are often achievable, cryo-EM can provide valuable information about larger, higher-order assemblies.

Furthermore, some neosubstrates may be part of larger protein complexes themselves. Cryo-EM would be the method of choice to investigate the structure of such a "complex-of-complexes," revealing how the molecular glue or PROTAC brings these large assemblies together to facilitate ubiquitination.

Spectroscopic and Calorimetric Approaches for Characterizing Molecular Interactions

In addition to the primary techniques for determining affinity and structure, a variety of spectroscopic and calorimetric methods can provide complementary information about the interactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the this compound molecule are in close contact with CRBN. Chemical Shift Perturbation (CSP) experiments, where the NMR spectrum of the protein is monitored upon addition of the ligand, can map the binding site on the protein surface.

Fluorescence spectroscopy can also be employed to study binding. Changes in the intrinsic fluorescence of tryptophan residues in CRBN upon ligand binding can be monitored to determine binding affinity. Alternatively, a fluorescently labeled version of this compound could be used in fluorescence polarization or FRET-based assays.

Isothermal Titration Calorimetry (ITC) , as mentioned earlier, provides a complete thermodynamic profile of the binding interaction. The enthalpy (ΔH) and entropy (ΔS) values obtained from ITC can offer insights into the driving forces of the binding event (e.g., whether it is primarily driven by hydrogen bonding and van der Waals interactions or by the hydrophobic effect). This level of detail is crucial for the rational design of more potent and selective ligands.

Computational Approaches in the Design and Prediction of Thalidomide C3 Peg1 Oh Based Protacs

Molecular Docking and Dynamics Simulations of Ternary Complexes

The cornerstone of computational PROTAC design is the structural modeling of the ternary complex. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the three-dimensional arrangement of the POI, the PROTAC, and the E3 ligase.

Molecular Docking: For a PROTAC derived from Thalidomide-C3-PEG1-OH, docking protocols are used to predict how the molecule orients itself between the target protein and CRBN. chemrxiv.org These methods can help estimate the fitness of a given PROTAC architecture by assessing steric compatibility and identifying potential protein-protein and protein-ligand interactions that stabilize the complex. nih.gov The process often involves docking the thalidomide (B1683933) portion into CRBN and the warhead into the POI, then evaluating the feasibility of the C3-PEG1 linker to bridge the two without unfavorable steric clashes. nih.gov The linker's length and composition are critical; for instance, studies on homo-PROTACs targeting CRBN found that a short, 8-atom PEG linker was optimal, a length comparable to the C3-PEG1 structure. nih.gov

Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations provide a dynamic view of the ternary complex over time, offering insights that static models cannot. researchgate.netnih.gov For a complex mediated by a this compound-based PROTAC, MD simulations can:

Assess Stability: Evaluate the residence time and stability of the entire ternary complex. Unstable complexes that quickly dissociate are unlikely to lead to efficient ubiquitination. chemrxiv.org

Analyze Conformation: Reveal the flexibility and conformational behavior of the C3-PEG1 linker. The linker is not merely a passive spacer; its interactions with both the POI and CRBN can significantly contribute to the stability of the complex. nih.govnih.gov The gauche effect inherent in PEG-type linkers can promote folded conformations that are crucial for properties like cell permeability. precisepeg.com

Identify Key Interactions: Map the crucial intermolecular contacts—such as hydrogen bonds and hydrophobic interactions—between all three components. The PEG unit can enhance hydrophilicity, influencing solubility and interaction patterns. nih.govprecisepeg.com

These simulations help rationalize structure-activity relationships, explaining why certain linker lengths or compositions lead to better degradation efficiency. chemrxiv.org The structural fluctuations and stability of the complex, as measured by metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are key outputs from MD simulations used to rank potential PROTAC candidates. researchgate.net

Computational ToolApplication in this compound PROTAC DesignKey Insights
Molecular Docking Predicts the initial binding pose of the PROTAC within the POI and CRBN binding pockets.Determines steric compatibility and estimates the required linker length. nih.govnih.gov
Molecular Dynamics Simulates the dynamic behavior and stability of the formed ternary complex over time.Assesses conformational flexibility of the PEG linker and identifies key stabilizing interactions. researchgate.netnih.gov
Ternary Complex Modeling Generates structural ensembles of the POI-PROTAC-CRBN complex.Helps predict productive vs. unproductive complexes for ubiquitination. researchgate.net

Pharmacophore Modeling for CRBN Ligand Optimization

Pharmacophore modeling is a powerful ligand-based design technique used to define the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. In the context of this compound, the thalidomide moiety is a well-established CRBN ligand. nih.gov However, pharmacophore models can be used to optimize this interaction or design novel CRBN ligands with improved properties.

The process involves analyzing the known binding mode of thalidomide and its derivatives (like lenalidomide (B1683929) and pomalidomide) within CRBN's binding pocket. nih.gov Key features are identified, such as hydrogen bond donors and acceptors, and hydrophobic regions, particularly involving the phthalimide (B116566) and glutarimide (B196013) rings of the thalidomide scaffold.

A pharmacophore model for a CRBN ligand would typically include:

Features representing the core interactions of the thalidomide scaffold.

A vector indicating the viable exit point for linker attachment, ensuring that the linker projects towards the solvent and does not disrupt key binding interactions. researchgate.net

By using machine learning combined with pharmacophore fingerprints, it is possible to create models that can rapidly screen virtual libraries and predict whether a novel compound will bind to CRBN, VHL, or another E3 ligase. nih.govresearchgate.net This approach allows for the rational design of new CRBN ligands that may offer better selectivity or synthetic accessibility while retaining the necessary binding features defined by the pharmacophore. acs.org

Application of Machine Learning and Deep Learning Algorithms for PROTAC Activity Prediction

As large datasets on PROTAC activity become available, machine learning (ML) and deep learning (DL) are emerging as powerful predictive tools. chalmers.searxiv.org These models aim to find complex, non-linear relationships between a PROTAC's structure and its degradation efficiency (e.g., DC50 or Dmax values).

For PROTACs based on this compound, ML/DL models are trained on datasets containing diverse PROTACs, including those with CRBN ligands and various linkers. chalmers.searxiv.org The models learn from features describing the molecule, such as:

E3 Ligand Properties: Molecular fingerprints or descriptors for the thalidomide moiety.

Linker Characteristics: Features describing the C3-PEG1 linker, such as its length, flexibility, and atom types.

Warhead Properties: Descriptors for the ligand binding to the POI.

Protein and Cell Line Information: Some advanced models also incorporate features of the POI (e.g., amino acid sequence) and the experimental cell type to improve prediction accuracy. chalmers.searxiv.org

Different ML algorithms, including Random Forest, Gradient Boosting, and various neural network architectures, have been applied to predict PROTAC activity with notable success. nih.govresearchgate.net For example, some models have achieved high accuracy (ROC AUC > 0.8) in classifying active vs. inactive PROTACs. arxiv.org These predictive models can be used as a filter in the design process, allowing researchers to prioritize the synthesis of candidates with a higher predicted probability of success. chalmers.searxiv.org

Algorithm TypeApplication in PROTAC DesignExample
Random Forest Classification of PROTAC activity (active/inactive).Used in the AI-DPAPT tool to predict PROTAC function from chemical structures. nih.govresearchgate.net
Gradient Boosting Prediction of degradation metrics (e.g., pDC50).LightGBM models have shown high performance on PROTAC-DB datasets. arxiv.org
Deep Neural Networks Predicting degradation capacity from structural inputs.DeepPROTACs and other models leverage learned embeddings for higher accuracy. chalmers.searxiv.org

In Silico Screening and Rational Design of Novel PROTAC Architectures

The ultimate goal of these computational methods is to enable the rational, in silico design of novel and effective PROTACs. nih.gov This involves integrating the techniques described above into a cohesive workflow.

A typical rational design workflow for a new PROTAC based on the this compound scaffold would proceed as follows:

Component Selection: Start with the known this compound building block and a chosen warhead for a specific POI.

Virtual Assembly: Computationally assemble a virtual library of PROTAC candidates. While the CRBN ligand and linker are fixed in this case, variations could be explored if the initial design is suboptimal.

Ternary Complex Modeling: For each candidate, generate a 3D model of the ternary complex using docking and protein-protein docking tools. researchgate.netnih.gov

ML-Based Pre-Screening: Use a trained machine learning model to predict the degradation activity of the virtual candidates, quickly filtering out those with low predicted potency. chalmers.searxiv.org

MD Simulation & Refinement: Subject the most promising candidates from the screening to rigorous MD simulations to evaluate their conformational stability and interaction profiles in detail. researchgate.netnih.gov

Prioritization for Synthesis: Based on the combined computational evidence (predicted activity, stable ternary complex formation, favorable interactions), select a small number of top-ranked candidates for chemical synthesis and experimental validation.

This in silico-first approach significantly streamlines the discovery process, moving beyond trial-and-error and toward a more predictive and efficient paradigm for developing next-generation protein degraders. nih.gov

Thalidomide C3 Peg1 Oh As a Chemical Probe for Investigating Protein Function and Degradation Pathways

Utility in Achieving Selective Protein Knockdown for Functional Elucidation

The ability to selectively remove a protein from a biological system is a powerful method for understanding its function. Thalidomide-C3-PEG1-OH is instrumental in the synthesis of PROTACs that achieve this selective protein knockdown with high precision. tenovapharma.comtenovapharma.com

PROTACs created using this building block operate by hijacking the cell's natural protein disposal machinery. nih.govnih.gov One end of the PROTAC (the thalidomide (B1683933) part) binds to the CRBN E3 ubiquitin ligase, while the other end binds to the target protein. This induced proximity facilitates the formation of a ternary complex (CRBN-PROTAC-POI), which leads to the ubiquitination of the target protein by the CRBN ligase complex (CRL4^CRBN^). researchgate.netnih.gov Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome. nih.govnih.gov

This chemical-induced knockdown offers several advantages over traditional genetic methods like RNA interference (RNAi) or CRISPR/Cas9. It is often faster, reversible upon withdrawal of the compound, and can target specific protein isoforms or post-translationally modified forms that are difficult to address with genetic approaches. The degradation is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. astrazeneca.comnih.gov This catalytic nature often leads to profound and sustained protein knockdown at low compound concentrations.

Researchers have successfully used this strategy to degrade a wide array of proteins and elucidate their functions in various cellular contexts. For instance, the development of dBET1, a PROTAC linking the BET inhibitor JQ1 to a thalidomide derivative, allowed for the potent and selective degradation of BRD2, BRD3, and BRD4 proteins, providing critical insights into their roles in gene regulation and cancer. nih.govbiorxiv.org The modular nature of this compound allows for its conjugation to various POI ligands, making it a versatile tool for functional proteomics and target validation across different diseases. nih.govresearchgate.net

Table 1: Examples of Protein Targets Degraded by CRBN-based PROTACs This table is illustrative and not exhaustive, showing the types of targets amenable to this approach.

Target ProteinProtein ClassAssociated Disease AreaPROTAC Ligand Example
BRD4Bromodomain ProteinCancerJQ1
IKZF1/IKZF3Transcription FactorsMultiple MyelomaPomalidomide
ERαNuclear ReceptorBreast CancerRaloxifene
KRAS G12CGTPasePancreatic, Lung CancerARS-1620
FAKKinaseSolid TumorsVS-6063

Application in Deciphering the Dynamics and Regulation of the Ubiquitin-Proteasome System

The Ubiquitin-Proteasome System (UPS) is a complex and tightly regulated network responsible for maintaining protein homeostasis. nih.gov Thalidomide and its derivatives, including the core structure within this compound, are powerful modulators of the UPS. nih.gov They function by altering the substrate specificity of the CRL4^CRBN^ E3 ligase complex, inducing the degradation of so-called "neosubstrates" that are not its natural targets. nih.govnih.gov

By incorporating this compound into PROTACs, researchers can precisely trigger and study the UPS-mediated degradation of a chosen protein. This provides a unique window into the dynamics of the system. For example, by monitoring the rate of degradation of a target protein after treatment with a specific PROTAC, scientists can investigate factors that influence E3 ligase activity, ubiquitination efficiency, and proteasomal processing. researchgate.net

Furthermore, these chemical probes help to dissect the intricate regulatory mechanisms of the UPS. Studies have shown that CRBN itself is involved in the degradation of endogenous substrates and that its activity can be influenced by cellular signaling pathways. frontiersin.orgnih.gov The use of PROTACs built from this compound allows for the systematic study of:

E3 Ligase Engagement: How different linkers and POI ligands affect the formation and stability of the ternary complex.

Ubiquitination Kinetics: The speed and processivity of ubiquitin chain formation on a specific target.

Proteasome Dependency: Confirming the role of the proteasome in the degradation process through the use of proteasome inhibitors like bortezomib (B1684674) or carfilzomib, which rescue the degradation effect. nih.govbiorxiv.org

Resistance Mechanisms: Investigating how mutations in CRBN or other UPS components can lead to resistance to degrader molecules. nih.gov

These investigations are crucial for understanding the fundamental biology of the UPS and for developing more effective therapeutic strategies that leverage this pathway. nih.govnih.gov

Development of Next-Generation CRBN-Based Chemical Probes and Research Tools

The success of first-generation PROTACs and molecular glues has spurred intense research into developing next-generation chemical probes with improved properties and new functionalities. degradersandglues.comdegradersandglues.com this compound serves as a foundational scaffold upon which these new tools are built.

The development of next-generation probes focuses on several key areas:

Expanding the E3 Ligase Toolbox: While CRBN and VHL are the most commonly used E3 ligases, researchers are actively developing ligands for other E3 ligases to expand the scope of TPD, potentially overcoming resistance and offering tissue-specific degradation. nih.gov

Optimizing Linker Chemistry: The linker connecting the CRBN ligand and the POI ligand is not just a passive spacer. Its length, composition, and attachment points are critical for ternary complex stability and degradation efficiency. The PEG1 unit in this compound offers favorable physicochemical properties, but extensive research is ongoing to explore a wide variety of linker types to fine-tune PROTAC activity. acs.org

Molecular Glues: Alongside bifunctional PROTACs, there is a growing interest in "molecular glues," which are smaller, monovalent compounds that induce degradation by reshaping the surface of an E3 ligase to bind to a new target. nih.govnih.gov High-throughput screening of CRBN-binding libraries, often containing thalidomide-like fragments, is a key strategy for discovering novel molecular glues. nih.gov

Novel CRBN Binders: Efforts are underway to develop new chemical matter that binds to CRBN, potentially with different selectivity profiles or improved drug-like properties compared to the traditional phthalimide (B116566) scaffold. rsc.org This includes exploring different chemical scaffolds that can still effectively recruit the E3 ligase.

The continuous evolution of these chemical probes, often starting from versatile building blocks like this compound, is expanding the "druggable" proteome to include proteins previously considered intractable with conventional inhibitors. astrazeneca.comresearchgate.net

Table 2: Key Properties of Selected CRBN Ligands for Probe Development

CompoundTypeKey Feature
ThalidomideMolecular Glue / PROTAC warheadThe foundational CRBN ligand. nih.gov
Lenalidomide (B1683929)Molecular Glue / PROTAC warheadSecond-generation immunomodulatory drug (IMiD) with distinct neosubstrate profile. ecancer.org
PomalidomideMolecular Glue / PROTAC warheadThird-generation IMiD with high potency. nih.gov
CC-90009Molecular GlueClinical-stage GSPT1 degrader. nih.gov
dBET6PROTACCRBN-based BET family degrader. biorxiv.org

Q & A

Basic: What analytical methods are recommended for assessing the purity of Thalidomide-C3-PEG1-OH?

Methodological Answer:
Purity assessment should follow high-performance liquid chromatography (HPLC) protocols validated for thalidomide derivatives. The United States Pharmacopeia (USP) guidelines for thalidomide (e.g., USP30) recommend using a phthalic acid standard solution to quantify impurities, with a limit of ≤0.1% for individual impurities and ≤0.3% for total impurities . For this compound, reverse-phase HPLC with UV detection (e.g., 220 nm) is suitable. Ensure column compatibility with PEG-containing compounds to avoid retention time variability. Pre-column derivatization may enhance detection sensitivity for low-abundance impurities.

Basic: How does the PEG1 linker influence the solubility and stability of this compound?

Methodological Answer:
The PEG1 linker increases aqueous solubility by introducing hydrophilic ethylene glycol units, which reduce aggregation in biological matrices. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation profiles to unmodified thalidomide to isolate PEG-specific effects. Note that PEG linkers may also reduce non-specific protein binding, as observed in structurally similar compounds like Thalidomide-O-PEG3-NH2 hydrochloride .

Advanced: How can researchers resolve discrepancies in protein degradation efficiency observed with this compound across different cell lines?

Methodological Answer:
Contradictions may arise from variability in cereblon (CRBN) expression, off-target binding, or differential metabolite formation. To address this:

  • Quantify CRBN levels via Western blot or qPCR in each cell line .
  • Use isothermal titration calorimetry (ITC) to measure binding affinity of this compound to recombinant CRBN .
  • Perform metabolite profiling (e.g., liver microsomes + LC-MS) to identify hydrolytic or oxidative byproducts that may interfere with activity .
  • Normalize degradation efficiency to CRBN expression levels in dose-response studies.

Advanced: What strategies optimize the synthesis yield of this compound while minimizing impurities?

Methodological Answer:
Key considerations:

  • Stepwise coupling: Use carbodiimide-based coupling (e.g., EDC/HOBt) for amide bond formation between thalidomide and PEG1-OH, with real-time monitoring via TLC (silica gel, ethyl acetate/methanol 9:1) .
  • Purification: Employ size-exclusion chromatography (SEC) or preparative HPLC to separate PEG1-linked products from unreacted starting materials .
  • Impurity tracking: Reference USP guidelines to set acceptance criteria for residual solvents and byproducts (e.g., ≤0.1% thalidomide-related impurities) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s protein degradation activity?

Methodological Answer:

  • CRBN-dependent degradation: Use MM1.S (myeloma) or HCT116 (colon cancer) cells transfected with a CRBN-dependent fluorescent reporter (e.g., GFP-tagged IKZF1). Measure fluorescence loss via flow cytometry after 48-hour treatment .
  • Western blot: Quantify degradation of known CRBN substrates (e.g., IKZF1/3) in dose-response experiments. Include a cereblon-knockout cell line as a negative control .

Advanced: How to design experiments evaluating the impact of PEG linker length on this compound’s bioactivity?

Methodological Answer:

  • Comparative synthesis: Prepare analogs with PEG1, PEG2, and PEG3 linkers using identical coupling conditions .
  • Pharmacokinetic profiling: Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes + NADPH) .
  • Bioactivity correlation: Plot linker length against degradation efficiency (e.g., DC50 for IKZF1) and cellular uptake (measured via LC-MS intracellular concentration). Use ANOVA to identify statistically significant trends.

Basic: What are the critical parameters for validating this compound’s stability in long-term storage?

Methodological Answer:

  • Storage conditions: Store lyophilized at -80°C in amber vials to prevent photodegradation. For solution stability, use DMSO aliquots (avoid freeze-thaw cycles) .
  • Stability indicators: Monitor via HPLC for hydrolysis (appearance of free thalidomide) and oxidation (new peaks at 254 nm). Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Advanced: How to address conflicting data regarding this compound’s off-target effects in transcriptomic studies?

Methodological Answer:

  • Multi-omics integration: Pair RNA-seq with proteomics to distinguish direct degradation targets from secondary transcriptional changes.
  • CRISPR screening: Use genome-wide CRISPR-KO libraries to identify genes modulating off-target effects .
  • Dose titration: Establish a "therapeutic window" where on-target degradation dominates (e.g., 10–100 nM) versus higher doses inducing non-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.